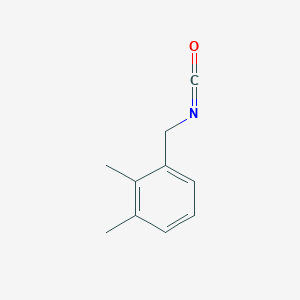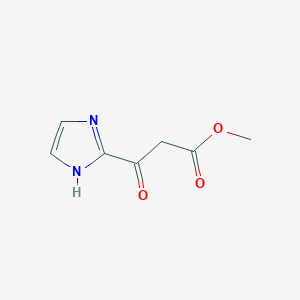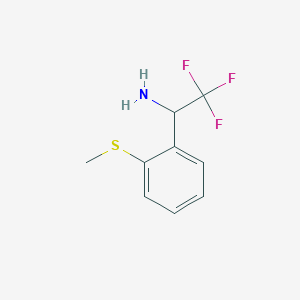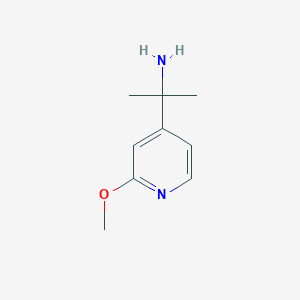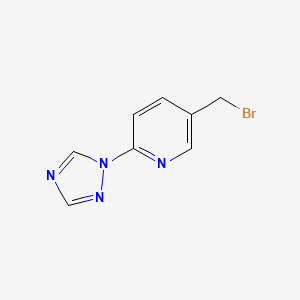
5-(Bromomethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine is an organic compound that features a bromomethyl group attached to a pyridine ring, which is further substituted with a 1,2,4-triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 5-methyl-2-(1h-1,2,4-triazol-1-yl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The triazole and pyridine rings can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound may serve as an intermediate in the synthesis of pesticides or herbicides.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-(1h-1,2,4-triazol-1-yl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, which might result in different reactivity and applications.
Uniqueness
The presence of the bromomethyl group in 5-(Bromomethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine makes it particularly reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives. This reactivity, combined with the biological activity of the triazole and pyridine rings, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H7BrN4 |
|---|---|
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
5-(bromomethyl)-2-(1,2,4-triazol-1-yl)pyridine |
InChI |
InChI=1S/C8H7BrN4/c9-3-7-1-2-8(11-4-7)13-6-10-5-12-13/h1-2,4-6H,3H2 |
InChI-Schlüssel |
IYOHXYSYNAUOAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CBr)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)
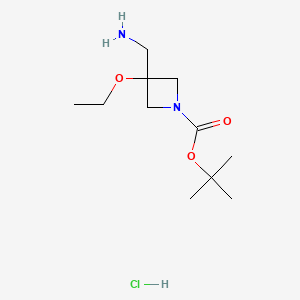
![Imidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B15320988.png)
![rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-aminehydrochloride,cis](/img/structure/B15321009.png)

![{5-Methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B15321029.png)
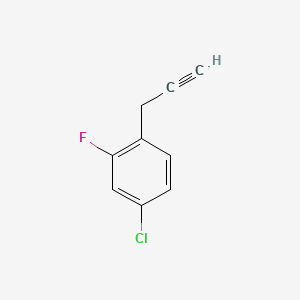

![1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B15321037.png)

